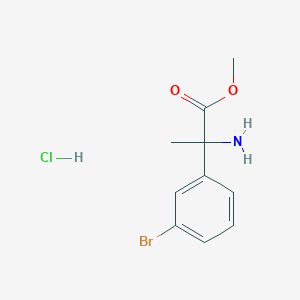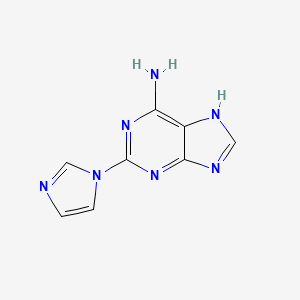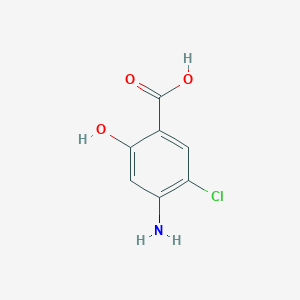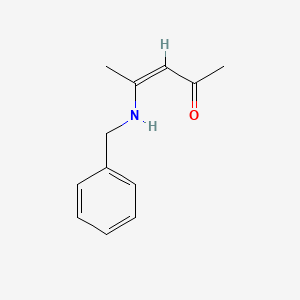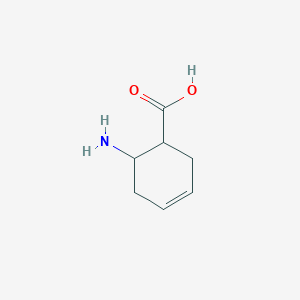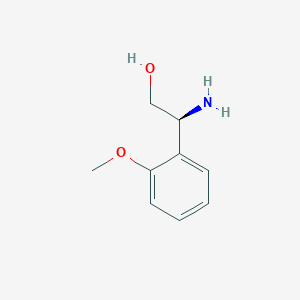
((1S,2S)-2-aminocyclohexyl)methanol
Vue d'ensemble
Description
((1S,2S)-2-aminocyclohexyl)methanol, commonly known as ACM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACM is a chiral compound that can exist in two enantiomeric forms, (1S,2S)-ACM and (1R,2R)-ACM, with the former being the more biologically active enantiomer.
Mécanisme D'action
The mechanism of action of ACM is primarily attributed to its ability to selectively block the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor has been implicated in the pathophysiology of depression, anxiety, and drug addiction. By blocking the NMDA receptor, ACM is believed to restore the balance of glutamate neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects
ACM has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and differentiation. Additionally, ACM has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By modulating the HPA axis, ACM is believed to reduce the levels of stress hormones, such as cortisol, leading to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACM in lab experiments is its high selectivity for the NMDA receptor. Unlike other NMDA receptor antagonists, such as ketamine, ACM does not interact with other receptors, leading to fewer side effects. Additionally, ACM has a relatively long half-life, allowing for sustained therapeutic effects. However, one of the main limitations of using ACM is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the research on ACM. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of ACM. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the therapeutic effects of ACM. Finally, there is a growing interest in the use of ACM in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects.
Applications De Recherche Scientifique
ACM has been extensively studied for its potential therapeutic applications, especially in the treatment of depression, anxiety, and drug addiction. It has been shown to act as a selective NMDA receptor antagonist, which is believed to play a crucial role in its antidepressant and anxiolytic effects. Additionally, ACM has been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)

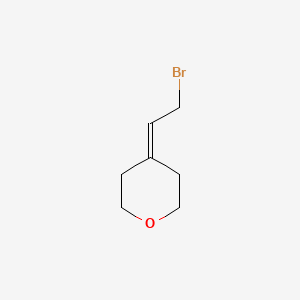

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
